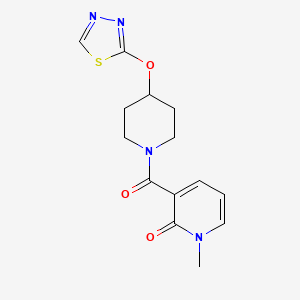

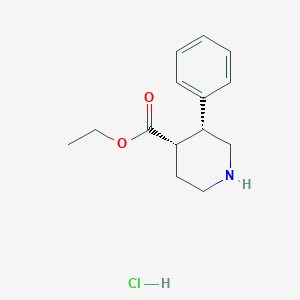

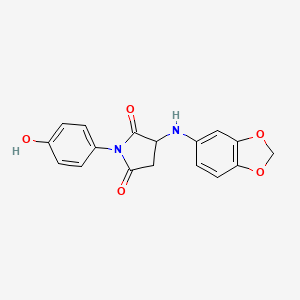

![molecular formula C17H20ClN5O B2531493 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2195810-81-0](/img/structure/B2531493.png)

3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one" is a complex molecule that appears to be related to various pyrimidine derivatives with potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The molecule contains several functional groups, including a piperidinyl group, a chloropyrimidinyl group, and a dihydropyrimidinone moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring were synthesized through nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Another practical synthesis involved converting commercially available 2,4-dichloro-5-fluoropyrimidine to a key intermediate in the preparation of deoxycytidine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, as evidenced by the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, which features an intricate network of hydrogen bonds . The presence of a cyclopropyl group in the compound of interest suggests additional steric and electronic effects that could influence its molecular conformation and reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, often influenced by their substituents. The biological activities of these compounds, such as antiemetic, tranquilizing, and analgesic properties, are likely a result of their interactions with biological targets . The compound's chloropyrimidinyl and piperidinyl groups may be involved in reactions with nucleophiles or electrophiles, potentially leading to the formation of new bonds or functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. For example, the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones resulted in compounds with moderate insecticidal and fungicidal activities . The presence of a cyclopropyl group in the compound of interest could affect its lipophilicity, solubility, and overall stability, which in turn could influence its pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Novel Synthesis Methods

Research has demonstrated innovative synthesis methods for compounds related to "3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one," highlighting their potential in creating complex molecular structures. For instance, a novel one-pot synthesis of 2-aminopyrimidinones showcases the ability to efficiently generate pyrimidinone derivatives through a three-component reaction, illustrating the compound's versatility in chemical synthesis and self-assembly due to H-bonding (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Potential Antitumor Activity

Another significant application lies in the exploration of antitumor activities. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has revealed compounds with notable activity against multiple cancer cell lines, highlighting the therapeutic potential of these structures (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Exploration of Self-Assembly and Hydrogen Bonding

The structural study and self-assembly of pyrimidine derivatives through hydrogen bonding have been detailed, providing insights into the molecular interactions that could be leveraged for designing new materials or pharmaceutical compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antimicrobial and Anti-angiogenic Activities

Research into pyrimidinyl derivatives also extends to antimicrobial and anti-angiogenic activities. For example, novel pyrimidine analogues have shown significant potential in blocking blood vessel formation in vivo, indicating their utility as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Antibacterial Properties

Furthermore, compounds derived from pyrimidine structures have demonstrated antibacterial properties, offering a pathway for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Insecticidal Activity

The synthesis of dihydropiperazine neonicotinoid compounds, including pyrimidine derivatives, has shown promising insecticidal activity, contributing to agricultural applications (Samaritoni, Demeter, Gifford, Watson, Kempe, & Bruce, 2003).

Propriétés

IUPAC Name |

3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c18-14-8-19-17(20-9-14)22-5-3-12(4-6-22)10-23-11-21-15(7-16(23)24)13-1-2-13/h7-9,11-13H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHKDNCQXATZIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

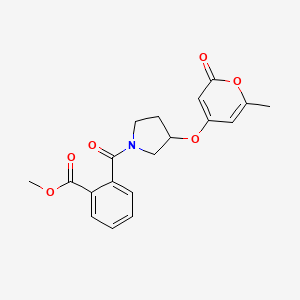

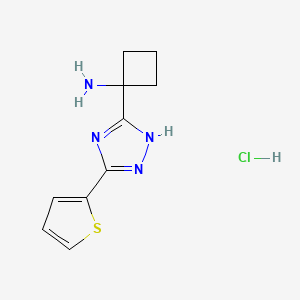

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

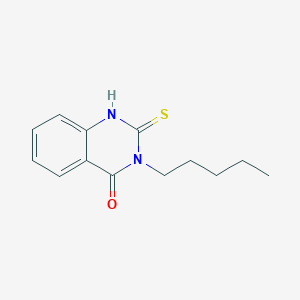

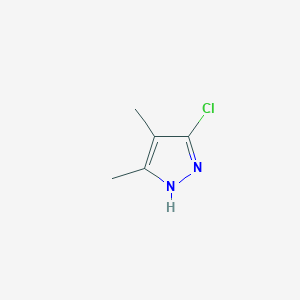

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

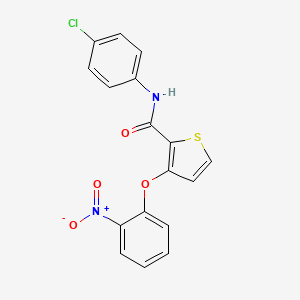

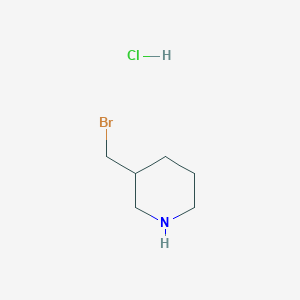

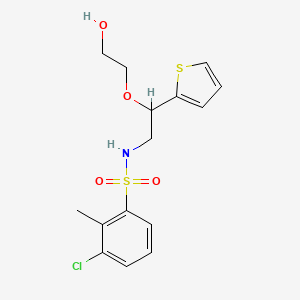

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B2531423.png)